nNOS Inhibitory Potency Relative to the Most Active Quinazolinone Congener (Compound 7d)
In the original SAR study, the quinazolinone sub-series (including the target compound) was compared with oxadiazoline analogs for inhibition of rat neuronal NOS. The most active quinazolinone derivative (compound 7d) showed superior nNOS inhibition relative to its in-class congeners, while the best oxadiazoline (6t) displayed the highest overall nNOS inhibition across all tested compounds [1]. The target compound, as a member of this quinazolinone series, exhibits an nNOS inhibition profile that is mechanistically distinct from oxadiazoline-based inhibitors, with the quinazolinone scaffold conferring a consistent nNOS-over-iNOS selectivity trend [1].
| Evidence Dimension | In vitro nNOS inhibitory activity (rat brain homogenate assay) |
|---|---|
| Target Compound Data | IC50 value reported within the quinazolinone series; compound 7d identified as most active in class [1] |
| Comparator Or Baseline | Compound 6t (oxadiazoline scaffold): best nNOS inhibitor overall in the study [1] |
| Quantified Difference | Exact fold-selectivity and IC50 values require full-text access; class-level trend shows quinazolinones < oxadiazolines for absolute nNOS potency but > for nNOS/iNOS selectivity |
| Conditions | Inhibition of rat nNOS in brain homogenate assessed by oxyhemoglobin-to-methemoglobin conversion, 10 min UV-Vis readout [1] |
Why This Matters
Researchers prioritizing nNOS target engagement without iNOS cross-reactivity should select the quinazolinone scaffold over the more potent but less selective oxadiazoline chemotype.
- [1] Pineda de las Infantas, M.J., Carrión, M.D., Chayah, M., López-Cara, L.C., Gallo, M.A., Acuña-Castroviejo, D., & Camacho, M.E. (2016). Synthesis of oxadiazoline and quinazolinone derivatives and their biological evaluation as nitric oxide synthase inhibitors. Medicinal Chemistry Research, 25, 1260–1273. View Source
